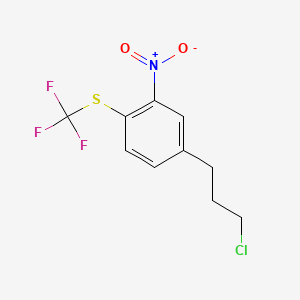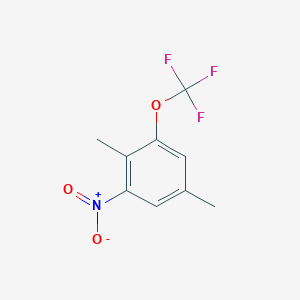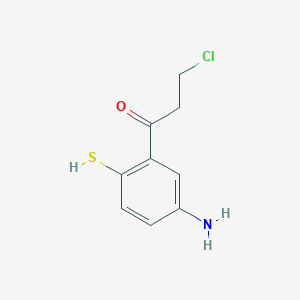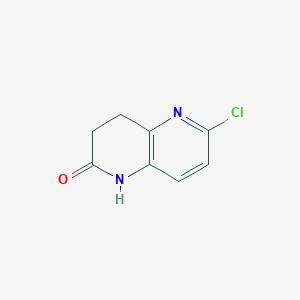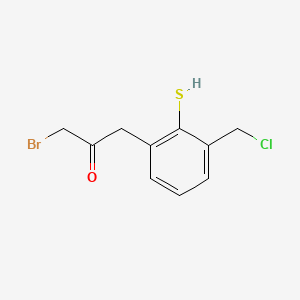
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is an organohalogen compound that contains bromine, chlorine, and sulfur atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 3-(chloromethyl)-2-mercaptophenylpropan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles such as hydroxide ions, amines, and thiols can replace the halogen atoms.
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Hydrogen peroxide and m-chloroperbenzoic acid are common oxidizing agents. The reactions are usually performed in organic solvents like dichloromethane.
Reduction: Sodium borohydride and lithium aluminum hydride are common reducing agents. The reactions are typically carried out in anhydrous conditions using solvents like tetrahydrofuran or ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted derivatives where the halogen atoms are replaced by nucleophiles.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the reduction of the carbonyl group.
科学的研究の応用
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment. This can help in studying biological processes and developing new bioconjugates.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, they can be used in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one involves its ability to undergo nucleophilic substitution reactions. The bromine and chlorine atoms in the compound are electrophilic, making them susceptible to attack by nucleophiles. This reactivity allows the compound to modify other molecules through covalent bonding. The sulfur atom in the compound can also participate in redox reactions, further contributing to its chemical versatility.
類似化合物との比較
Similar Compounds
1-Bromo-3-chloropropane: This compound is similar in structure but lacks the sulfur atom. It is used as an alkylating agent and in the synthesis of other organic compounds.
3-(Chloromethyl)-2-mercaptopropan-2-one: This compound is similar but lacks the bromine atom. It is used in various organic synthesis reactions.
1-Bromo-3-(2-mercaptophenyl)propan-2-one: This compound is similar but lacks the chloromethyl group. It is used in the synthesis of sulfur-containing organic compounds.
Uniqueness
1-Bromo-3-(3-(chloromethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms, as well as a sulfur atom in its structure. This combination of functional groups provides the compound with a high degree of reactivity and versatility in chemical reactions. Its ability to undergo nucleophilic substitution, oxidation, and reduction reactions makes it valuable in various scientific and industrial applications.
特性
分子式 |
C10H10BrClOS |
|---|---|
分子量 |
293.61 g/mol |
IUPAC名 |
1-bromo-3-[3-(chloromethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c11-5-9(13)4-7-2-1-3-8(6-12)10(7)14/h1-3,14H,4-6H2 |
InChIキー |
HULIXXDOVXMIAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)CCl)S)CC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


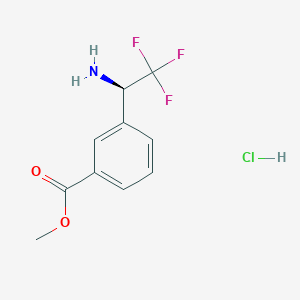
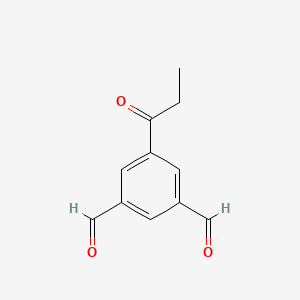
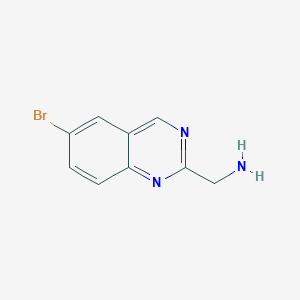
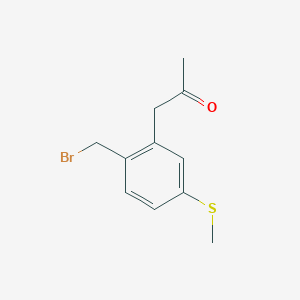




![5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
